molecular formula C11H11N3O2S B2988586 N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 921129-97-7

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2988586
CAS No.: 921129-97-7
M. Wt: 249.29
InChI Key: KHTJTPWSVDYKLB-UHFFFAOYSA-N
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Description

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a benzamide group attached to the oxadiazole ring, with a methylsulfanyl substituent at the 5-position of the oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzamide moiety can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential biological activity compared to other oxadiazole derivatives. Additionally, the benzamide group provides a versatile site for further chemical modifications, allowing for the development of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-17-11-14-13-9(16-11)7-12-10(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTJTPWSVDYKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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